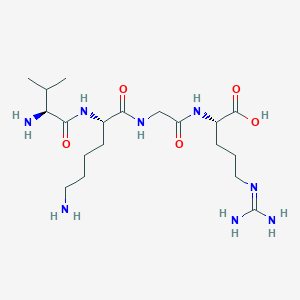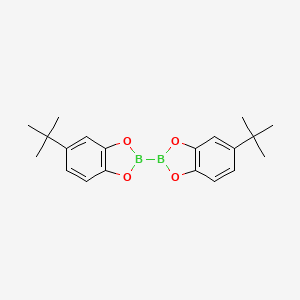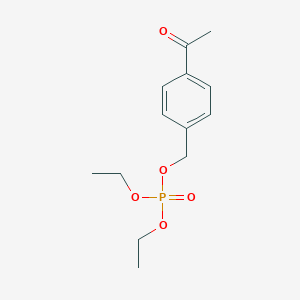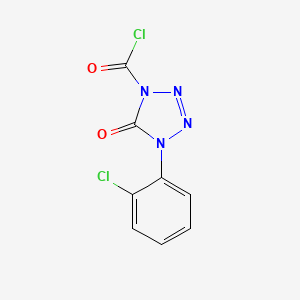![molecular formula C11H7N3 B12555204 Pyrido[3,4-c][1,8]naphthyridine CAS No. 178095-17-5](/img/structure/B12555204.png)
Pyrido[3,4-c][1,8]naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[3,4-c][1,8]naphthyridine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and photochemical properties. This compound is part of the broader class of naphthyridines, which are known for their applications in medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-c][1,8]naphthyridine can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . Another method includes the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal-catalyzed synthesis and eco-friendly approaches such as green chemistry strategies are being explored to make the production process more efficient and sustainable .
化学反应分析
Types of Reactions
Pyrido[3,4-c][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium azide, phenyl isothiocyanate, and alkyl amines . Reaction conditions often involve refluxing in ethanol or other solvents in the presence of a base such as potassium hydroxide .
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached depending on the reagents used .
科学研究应用
Pyrido[3,4-c][1,8]naphthyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of Pyrido[3,4-c][1,8]naphthyridine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .
相似化合物的比较
Similar Compounds
Similar compounds to Pyrido[3,4-c][1,8]naphthyridine include:
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
Pyrido[2,3-d]pyrimidine: Exhibits various biological activities, including anti-inflammatory and anti-HIV properties.
Pyrazolo[3,4-b]pyridine: Used in the synthesis of various pharmaceuticals and exhibits significant biological activities.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a ligand in coordination chemistry and its applications in materials science further distinguish it from other similar compounds .
属性
CAS 编号 |
178095-17-5 |
|---|---|
分子式 |
C11H7N3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
pyrido[2,3-c][2,7]naphthyridine |
InChI |
InChI=1S/C11H7N3/c1-2-10-9-3-5-12-6-8(9)7-14-11(10)13-4-1/h1-7H |
InChI 键 |
SAUWILYCUIACBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C=CN=CC3=CN=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)

![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)

![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)


![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
